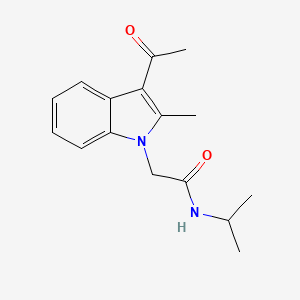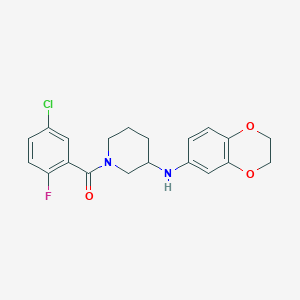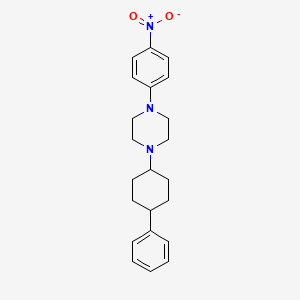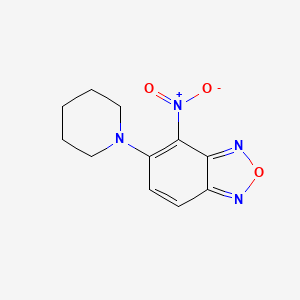
N-isobutyl-N'-(2-methylphenyl)ethanediamide
Übersicht
Beschreibung
N-isobutyl-N'-(2-methylphenyl)ethanediamide, also known as IBMP, is a chemical compound that belongs to the class of N-acylphenylalanines. It is a white, crystalline solid that is soluble in organic solvents. IBMP has been the subject of extensive research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of N-isobutyl-N'-(2-methylphenyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In the case of its analgesic and anti-inflammatory properties, N-isobutyl-N'-(2-methylphenyl)ethanediamide has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of molecules that play a role in pain and inflammation. In the case of its herbicidal activity, N-isobutyl-N'-(2-methylphenyl)ethanediamide has been shown to interfere with the photosynthetic process in plants, leading to their death.
Biochemical and Physiological Effects:
N-isobutyl-N'-(2-methylphenyl)ethanediamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its analgesic and anti-inflammatory properties, N-isobutyl-N'-(2-methylphenyl)ethanediamide has been shown to have antioxidant activity, which may help protect against oxidative stress and cellular damage. N-isobutyl-N'-(2-methylphenyl)ethanediamide has also been shown to have anticonvulsant activity, making it a potential treatment for epilepsy. In animal studies, N-isobutyl-N'-(2-methylphenyl)ethanediamide has been shown to have low toxicity and no significant adverse effects at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyl-N'-(2-methylphenyl)ethanediamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. N-isobutyl-N'-(2-methylphenyl)ethanediamide is also stable and easy to handle, which simplifies its use in experiments. However, N-isobutyl-N'-(2-methylphenyl)ethanediamide has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, N-isobutyl-N'-(2-methylphenyl)ethanediamide can be sensitive to air and light, which can affect its stability over time.
Zukünftige Richtungen
There are several future directions for research on N-isobutyl-N'-(2-methylphenyl)ethanediamide. In the pharmaceutical industry, further studies are needed to fully understand the mechanism of action of N-isobutyl-N'-(2-methylphenyl)ethanediamide and its potential applications in pain management and inflammation. In agriculture, research is needed to optimize the herbicidal activity of N-isobutyl-N'-(2-methylphenyl)ethanediamide and to determine its potential for use in sustainable agriculture practices. In materials science, N-isobutyl-N'-(2-methylphenyl)ethanediamide can be used as a building block for the synthesis of novel materials with unique properties, such as biodegradability, biocompatibility, and conductivity.
Conclusion:
In conclusion, N-isobutyl-N'-(2-methylphenyl)ethanediamide, or N-isobutyl-N'-(2-methylphenyl)ethanediamide, is a chemical compound with a wide range of potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have several bioactive properties, including analgesic, anti-inflammatory, herbicidal, antioxidant, and anticonvulsant activity. While there are some limitations to its use in laboratory experiments, N-isobutyl-N'-(2-methylphenyl)ethanediamide has several advantages that make it a promising candidate for further research.
Synthesemethoden
The synthesis of N-isobutyl-N'-(2-methylphenyl)ethanediamide involves the reaction of isobutyryl chloride with 2-methylphenylalanine in the presence of a base catalyst such as triethylamine. The resulting product is then purified by recrystallization or chromatography. The yield of N-isobutyl-N'-(2-methylphenyl)ethanediamide can be improved by optimizing the reaction conditions such as the temperature, reaction time, and solvent used.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-N'-(2-methylphenyl)ethanediamide has been investigated for its potential applications in various scientific fields. In the pharmaceutical industry, N-isobutyl-N'-(2-methylphenyl)ethanediamide has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. In agriculture, N-isobutyl-N'-(2-methylphenyl)ethanediamide has been demonstrated to have herbicidal activity against a variety of weed species, making it a potential alternative to traditional herbicides. In materials science, N-isobutyl-N'-(2-methylphenyl)ethanediamide has been used as a building block for the synthesis of novel polymers and materials with unique properties.
Eigenschaften
IUPAC Name |
N'-(2-methylphenyl)-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)8-14-12(16)13(17)15-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKDGYPDYHBGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367554 | |
| Record name | STK168952 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-N'-(2-methylpropyl)ethanediamide | |
CAS RN |
6235-80-9 | |
| Record name | STK168952 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063201.png)
![N-methyl-N-(2-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5063223.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B5063232.png)

![1-phenyl-N-[2-(1H-pyrazol-3-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5063258.png)


![N-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5063271.png)

![2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate](/img/structure/B5063276.png)

![2-[(4-chlorophenyl)thio]-N-ethylpropanamide](/img/structure/B5063285.png)

![N-(1-{1-[4-(benzyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5063300.png)